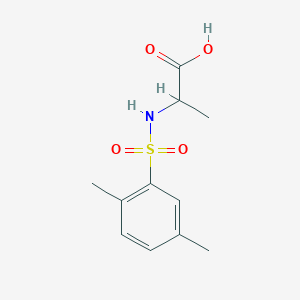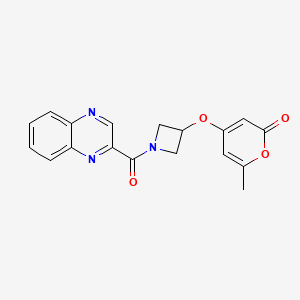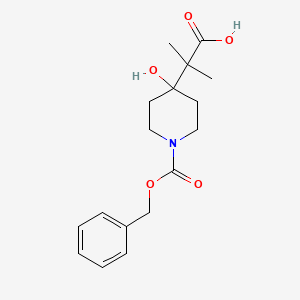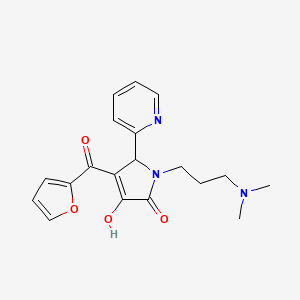![molecular formula C16H22N2O2 B2496646 Cyclobutyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone CAS No. 2379983-66-9](/img/structure/B2496646.png)
Cyclobutyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone, also known as CP-544326, is a novel compound that has been extensively studied for its potential therapeutic applications. It is a small molecule inhibitor of the histamine H3 receptor and has been shown to have promising effects in treating various neurological disorders.
Mechanism of Action
Cyclobutyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone is a selective antagonist of the histamine H3 receptor. The histamine H3 receptor is a G protein-coupled receptor that is primarily expressed in the central nervous system. It is involved in the regulation of histamine release, neurotransmitter release, and neuronal activity. By blocking the histamine H3 receptor, Cyclobutyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone increases the release of neurotransmitters such as acetylcholine, dopamine, and norepinephrine, which are involved in cognitive function, memory, and attention.
Biochemical and Physiological Effects:
Cyclobutyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone has been shown to have several biochemical and physiological effects. It increases the release of acetylcholine, dopamine, and norepinephrine, which are involved in cognitive function, memory, and attention. Cyclobutyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone also increases the activity of choline acetyltransferase, an enzyme involved in the synthesis of acetylcholine. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. Cyclobutyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone has also been shown to improve attention and reduce impulsivity in animal models of ADHD.
Advantages and Limitations for Lab Experiments
Cyclobutyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone has several advantages for lab experiments. It is a small molecule inhibitor of the histamine H3 receptor, which makes it easy to administer and study. It has been extensively studied in animal models and has shown promising results. However, Cyclobutyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone also has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer in vivo. It also has a short half-life, which requires frequent dosing.
Future Directions
Cyclobutyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone has several potential future directions for research. It could be studied further for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and ADHD. It could also be studied for its potential to improve cognitive function and memory in healthy individuals. Further research could also focus on improving the solubility and half-life of Cyclobutyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone to make it more suitable for in vivo studies. Finally, Cyclobutyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone could be studied in combination with other drugs to determine its potential synergistic effects.
Synthesis Methods
Cyclobutyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone can be synthesized using a multi-step process. The first step involves the reaction of 3-(pyridin-4-yloxymethyl)piperidine with cyclobutanone in the presence of a base to form the intermediate product. This intermediate product is then treated with thionyl chloride to obtain the final product, Cyclobutyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone. The purity of the final product can be improved by recrystallization.
Scientific Research Applications
Cyclobutyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and attention deficit hyperactivity disorder (ADHD). It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. Cyclobutyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone has also been shown to improve attention and reduce impulsivity in animal models of ADHD.
properties
IUPAC Name |
cyclobutyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-16(14-4-1-5-14)18-10-2-3-13(11-18)12-20-15-6-8-17-9-7-15/h6-9,13-14H,1-5,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYSJEDBLSVKMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCCC(C2)COC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1-Cyclobutanecarbonylpiperidin-3-yl)methoxy]pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 2-amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B2496563.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(2-phenylpyridin-3-yl)amino]acetamide](/img/structure/B2496565.png)


![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(2-naphthyloxy)acetamide](/img/structure/B2496569.png)



![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbutanamide](/img/structure/B2496575.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2496576.png)
![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2496580.png)

![1,3,5-Trimethyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)pyrazole-4-sulfonamide](/img/structure/B2496586.png)